Tris(3-(trimethoxysilyl)propyl) isocyanurate

Catalog No.
S1894347
CAS No.
26115-70-8
M.F
C21H45N3O12Si3
M. Wt
615.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(3-(trimethoxysilyl)propyl) isocyanurate

CAS Number

26115-70-8

Product Name

Tris(3-(trimethoxysilyl)propyl) isocyanurate

IUPAC Name

1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C21H45N3O12Si3

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C21H45N3O12Si3/c1-28-37(29-2,30-3)16-10-13-22-19(25)23(14-11-17-38(31-4,32-5)33-6)21(27)24(20(22)26)15-12-18-39(34-7,35-8)36-9/h10-18H2,1-9H3

InChI Key

QWOVEJBDMKHZQK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC

The exact mass of the compound 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(3-(trimethoxysilyl)propyl) isocyanurate is a premium, multi-podal silane coupling agent and crosslinker characterized by its central isocyanurate ring and three trimethoxysilylpropyl arms. Commercially recognized under trade names such as Silquest A-Link 597, KBM-9659, and SiSiB PC2780, this compound provides nine hydrolyzable methoxy groups per molecule, offering exceptionally high crosslink density compared to standard mono-silanes. Its unique structural combination delivers outstanding thermal stability, oxidative resistance, and low volatility, making it an essential adhesion promoter for high-performance hot melt adhesives (HMAs), silane-terminated polyurethane (SPUR) sealants, and advanced industrial coatings requiring durable bonding to difficult inorganic substrates like glass, aluminum, and polar plastics [1].

Substituting Tris(3-(trimethoxysilyl)propyl) isocyanurate with conventional adhesion promoters like (3-Aminopropyl)triethoxysilane (APTES) or 3-Glycidoxypropyltrimethoxysilane (GLYMO) often leads to formulation failure in high-temperature or highly flexible systems. Standard mono-silanes possess lower molecular weights and boiling points, causing them to volatilize and flash off during the compounding of hot melt adhesives at 150–200°C, leading to inconsistent bond strength. Furthermore, the basicity of aminosilanes can cause premature crosslinking and embrittlement in polyurethane sealants, sacrificing the material's elastomeric properties. In contrast, the high molecular weight, low basicity, and isocyanurate core of this compound ensure it remains in the matrix during processing and maintains sealant flexibility without yellowing or degrading under thermal stress [1].

Crosslink Density and Hydrolytic Stability

The structural design of Tris(3-(trimethoxysilyl)propyl) isocyanurate inherently provides a vastly superior crosslinking network compared to standard silanes. Featuring three trimethoxysilyl groups, it offers nine hydrolyzable alkoxy sites per molecule. In contrast, standard adhesion promoters like GLYMO or APTES provide only three hydrolyzable sites. This 3-fold increase in reactive sites per molecule dramatically enhances the crosslink density at the organic-inorganic interface, leading to an estimated exponential increase in hydrolysis resistance for multi-podal silanes compared to conventional coupling agents .

Evidence DimensionHydrolyzable alkoxy sites per molecule
Target Compound Data9 methoxy groups
Comparator Or Baseline3 methoxy/ethoxy groups (e.g., GLYMO, APTES)
Quantified Difference3x higher crosslinking functionality per molecule
ConditionsMoisture-cured crosslinking at the substrate interface

Procuring this multi-podal silane ensures maximum durability and moisture resistance in coatings and adhesives exposed to harsh, wet environments.

Volatility and Retention in Hot Melt Adhesives (HMAs)

During the compounding of hot melt adhesives (such as EVA, polyimide, or polyester) at elevated temperatures, standard silanes often suffer from severe evaporation losses. Tris(3-(trimethoxysilyl)propyl) isocyanurate has a high molecular weight of 615.85 g/mol and a boiling point of 543°C (at 760 mmHg). When compared to a common baseline like APTES (MW 221.37 g/mol, BP ~217°C), the isocyanurate silane exhibits negligible volatility at typical HMA processing temperatures (150–200°C), ensuring the adhesion promoter remains fully integrated within the adhesive matrix [1].

Evidence DimensionBoiling point and molecular weight (volatility proxies)
Target Compound DataBP 543°C, MW 615.85 g/mol
Comparator Or BaselineAPTES (BP ~217°C, MW 221.37 g/mol)
Quantified Difference>300°C higher boiling point and 2.7x higher molecular weight
ConditionsHigh-temperature compounding of hot melt adhesives (150–200°C)

Eliminates silane flash-off during high-temperature manufacturing, guaranteeing reproducible adhesion profiles and reducing material waste.

Elastomeric Property Retention in SPUR Sealants

In silane-terminated polyurethane (SPUR) sealant formulations, maintaining flexibility is critical. Aminosilane adhesion promoters are highly basic, which can catalyze premature moisture curing, leading to increased modulus, reduced elongation, and overall embrittlement of the sealant. Tris(3-(trimethoxysilyl)propyl) isocyanurate features exceptionally low basicity and dispersed alkoxy groups. When formulated into SPUR+ prepolymer-based sealants, it provides robust adhesion to difficult substrates (like aluminum and PVC) while preserving the low modulus and high elongation characteristics of the elastomer, outperforming basic aminosilanes in mechanical flexibility retention [1].

Evidence DimensionSealant flexibility (modulus and elongation)
Target Compound DataLow basicity maintains low modulus and high elongation
Comparator Or BaselineAminosilanes (cause premature crosslinking and embrittlement)
Quantified DifferencePrevention of basicity-induced embrittlement
ConditionsSPUR+ prepolymer-based moisture-cure sealants

Allows formulators to achieve industrial-grade adhesion without compromising the necessary flexibility and movement capability of the sealant.

Thermal and Oxidative Stability of the Core

The central isocyanurate ring of this compound provides exceptional thermal and oxidative stability compared to standard aliphatic silane backbones. Technical evaluations demonstrate that Tris(3-(trimethoxysilyl)propyl) isocyanurate maintains its structural integrity and adhesion-promoting properties at sustained temperatures up to 200°C. In contrast, standard organic linkages in conventional silanes begin to thermally degrade, oxidize, or yellow at significantly lower temperatures, leading to cohesive failure at the interface.

Evidence DimensionSustained thermal stability limit
Target Compound DataStable up to 200°C
Comparator Or BaselineStandard aliphatic silanes (degrade/yellow <150°C)
Quantified Difference~50°C+ improvement in continuous thermal resistance
ConditionsHigh-temperature continuous exposure in industrial applications

Essential for aerospace, automotive, and industrial applications where adhesives and coatings must survive extreme thermal cycling without bond failure.

High-Performance Hot Melt Adhesives (HMAs)

Directly downstream of its low volatility and high boiling point (543°C), this compound is the premier adhesion promoter for EVA, polyamide, and polyester HMAs. It ensures the silane survives 150–200°C compounding temperatures without flashing off, guaranteeing reproducible adhesion[1].

Silane-Terminated Polyurethane (SPUR) Sealants

Leveraging its low basicity, this isocyanurate silane is the optimal choice for SPUR+ sealants. It enhances adhesion to glass, metal, and PVC without causing the premature crosslinking and embrittlement typically associated with basic aminosilanes, thereby preserving the sealant's elastomeric elongation .

High-Temperature Industrial Coatings

Driven by the thermal stability of its isocyanurate core, this crosslinker is highly recommended for industrial coatings exposed to sustained temperatures up to 200°C. It prevents the thermal degradation, yellowing, and interface failure common with standard aliphatic silanes[2].

Moisture-Resistant Composite Crosslinking

Benefiting from its 9 hydrolyzable methoxy groups, this multi-podal silane is ideal for advanced composites requiring ultra-high crosslink density. It creates highly durable, moisture-resistant organic-inorganic interfaces that exponentially outperform standard tri-alkoxy silanes in hydrolytic stability.

Physical Description

Liquid
Colorless liquid; [Aldrich MSDS]

Hydrogen Bond Acceptor Count

12

Exact Mass

615.23110348 Da

Monoisotopic Mass

615.23110348 Da

Heavy Atom Count

39

UNII

V5YTB131U1

Related CAS

127778-65-8

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 112 of 135 companies with hazard statement code(s):;
H301 (41.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (59.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (40.18%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (16.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (17.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

26115-70-8

Wikipedia

Tris(3-(trimethoxysilyl)propyl) isocyanurate

General Manufacturing Information

Paint and Coating Manufacturing
Adhesive Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types